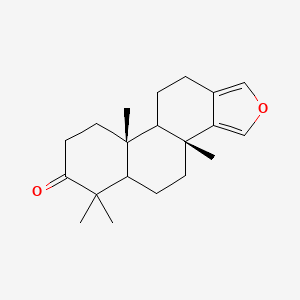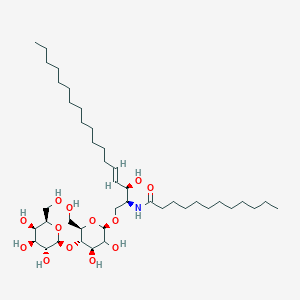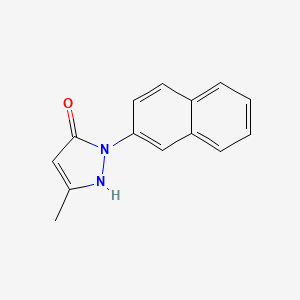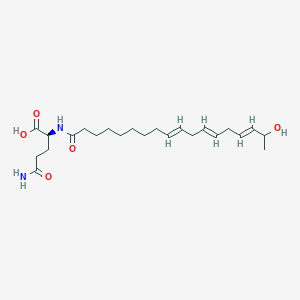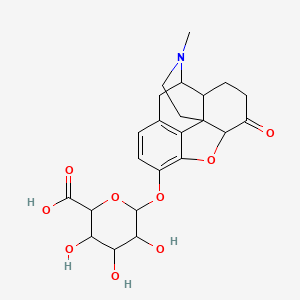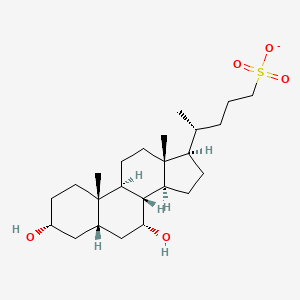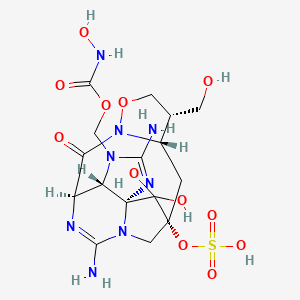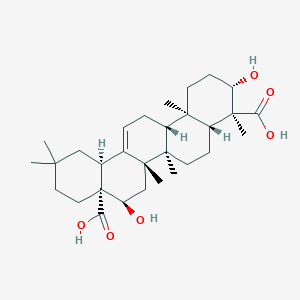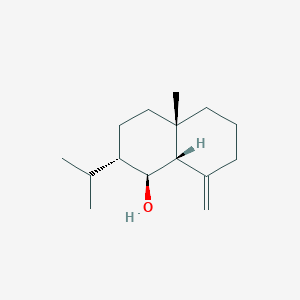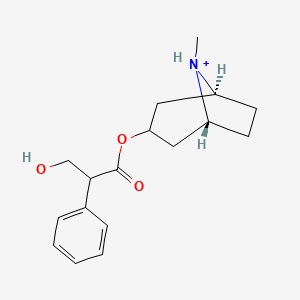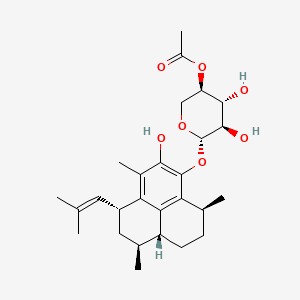![molecular formula C32H27FN4O2 B1258021 2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)
2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 44, identified by the PubMed ID 19748780, is a synthetic organic compound known for its potent inhibitory effects on prostaglandin E synthase (mPGES1, PTGES). This compound has been a subject of interest due to its potential therapeutic applications, particularly in the field of inflammation and pain management .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of compound 44 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the phenanthroimidazole core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropylethoxy group: This step involves the use of cyclopropyl ethyl bromide under basic conditions.
Addition of the hydroxy-methylpropyl group: This is typically done using a Grignard reaction.
Incorporation of the fluorobenzene dicarbonitrile moiety: This step involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of compound 44 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
Compound 44 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of a hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
科学的研究の応用
Chemistry: It serves as a model compound for studying the inhibition of prostaglandin E synthase, providing insights into the design of new inhibitors.
Biology: It is used to study the role of prostaglandin E synthase in various biological processes, including inflammation and pain.
Medicine: Due to its inhibitory effects on prostaglandin E synthase, compound 44 has potential therapeutic applications in the treatment of inflammatory diseases and pain management.
Industry: It can be used in the development of new pharmaceuticals targeting prostaglandin E synthase.
作用機序
Compound 44 exerts its effects by inhibiting the activity of prostaglandin E synthase (mPGES1, PTGES). This enzyme is involved in the production of prostaglandin E2, a molecule that plays a key role in inflammation and pain. By inhibiting this enzyme, compound 44 reduces the production of prostaglandin E2, thereby alleviating inflammation and pain .
類似化合物との比較
Similar Compounds
Compound 45: Another potent inhibitor of prostaglandin E synthase with a slightly different structure.
Compound 46: Similar in structure to compound 44 but with different functional groups, leading to variations in its inhibitory activity.
Uniqueness
Compound 44 is unique due to its specific combination of functional groups, which confer high potency and selectivity for prostaglandin E synthase. This makes it a valuable tool for studying the enzyme and developing new therapeutic agents targeting inflammation and pain .
特性
分子式 |
C32H27FN4O2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
2-[6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl]-5-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C32H27FN4O2/c1-32(2,38)15-19-5-7-24-26(11-19)27-14-23(39-10-9-18-3-4-18)6-8-25(27)30-29(24)36-31(37-30)28-20(16-34)12-22(33)13-21(28)17-35/h5-8,11-14,18,38H,3-4,9-10,15H2,1-2H3,(H,36,37) |
InChIキー |
PYRKKGOKRMZEIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC2=C(C=C1)C3=C(C4=C2C=C(C=C4)OCCC5CC5)N=C(N3)C6=C(C=C(C=C6C#N)F)C#N)O |
同義語 |
MK-7285 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



